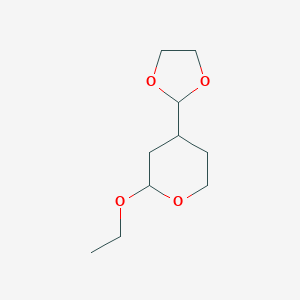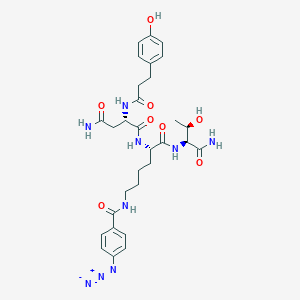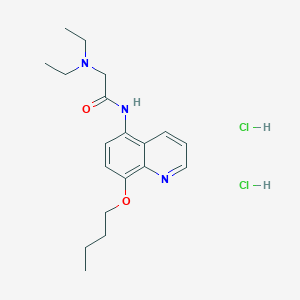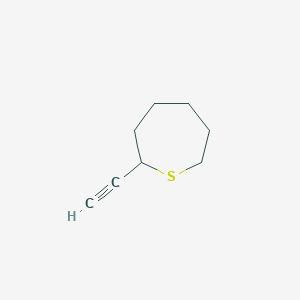
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane, also known as 2-ethoxy-4-(2-oxotetrahydrofuran-3-yl) oxane, is a cyclic ether that has gained attention in the scientific community due to its potential applications in the field of organic chemistry. This compound has a unique structure that makes it a valuable precursor for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane is not well understood. However, it is believed that this compound may exert its biological activity by interacting with specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Limited information is available regarding the biochemical and physiological effects of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane. However, it has been reported to exhibit moderate cytotoxicity against cancer cell lines, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane in lab experiments is its ease of synthesis and availability. Additionally, this compound can serve as a valuable precursor for the synthesis of various organic compounds. However, limitations of using this compound include its limited solubility in common organic solvents and its potential toxicity.
Future Directions
1. Investigation of the biological activity of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane against a wider range of cancer cell lines.
2. Synthesis of novel bioactive compounds using 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane as a starting material.
3. Development of more efficient and environmentally friendly synthesis methods for 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane.
4. Exploration of the potential use of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane in the field of materials science.
Synthesis Methods
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane can be achieved through a simple one-pot reaction between ethyl vinyl ether and 2,3-epoxybutane in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via an acid-catalyzed ring-opening of the epoxide, followed by intramolecular cyclization to form the desired cyclic ether.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane has been widely used as a building block in the synthesis of various natural products and pharmaceuticals. For example, it has been used as a key intermediate in the synthesis of the anti-cancer drug paclitaxel. Additionally, this compound has been used as a starting material for the synthesis of various bioactive compounds, including anti-inflammatory agents and antifungal agents.
properties
CAS RN |
110257-06-2 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-ethoxyoxane |
InChI |
InChI=1S/C10H18O4/c1-2-11-9-7-8(3-4-12-9)10-13-5-6-14-10/h8-10H,2-7H2,1H3 |
InChI Key |
KSEIYELAXHWBBD-UHFFFAOYSA-N |
SMILES |
CCOC1CC(CCO1)C2OCCO2 |
Canonical SMILES |
CCOC1CC(CCO1)C2OCCO2 |
synonyms |
2H-Pyran,4-(1,3-dioxolan-2-yl)-2-ethoxytetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)





![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)


![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

